

Introduction: The Strategic Importance of a Multifunctional Scaffold

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Amino-6-bromonicotinaldehyde

CAS No.: 1196156-67-8

Cat. No.: B1378939

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In the landscape of medicinal chemistry and drug discovery, the efficiency of a synthetic campaign is often dictated by the strategic selection of starting materials. **2-Amino-6-bromonicotinaldehyde**, identified by its CAS number 1196156-67-8, has emerged as a highly valuable and versatile heterocyclic building block.^{[1][2][3][4]} Its molecular architecture is distinguished by a pyridine core functionalized with three distinct reactive handles: a nucleophilic amino group, an electrophilic aldehyde, and a bromine atom amenable to a wide array of cross-coupling reactions. This trifecta of functionality provides researchers with a powerful platform for the convergent synthesis of complex molecular entities, particularly in the pursuit of novel therapeutics targeting critical disease pathways. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, elucidating the core properties, synthesis, reactivity, and strategic applications of this pivotal intermediate.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. **2-Amino-6-bromonicotinaldehyde** is typically supplied

as a light yellow solid with a purity often exceeding 96%.^[3] The key identifiers and computed properties are summarized below.



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Synthetic Strategy: A Conceptual Overview

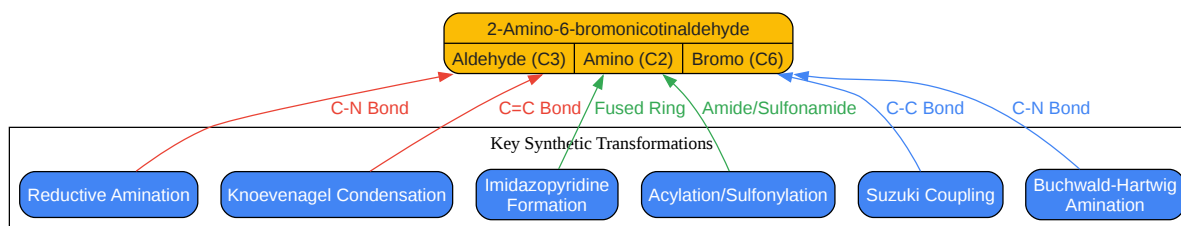
While specific, detailed preparations of **2-Amino-6-bromonicotinaldehyde** are not extensively documented in readily available literature, a logical synthetic pathway can be devised from fundamental principles of heterocyclic chemistry. The synthesis would likely involve the strategic functionalization of a pre-existing 2-aminopyridine core. A plausible route involves the regioselective bromination of a suitable 2-aminopyridine derivative, followed by oxidation of the methyl group to the corresponding aldehyde. The choice of reagents and conditions is critical to control regioselectivity and prevent unwanted side reactions, particularly the over-oxidation of the aldehyde or reactions involving the amino group.



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Caption: Reactivity map of **2-Amino-6-bromonicotinaldehyde**'s functional groups.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted 2-aminopyridine scaffolds are of paramount importance in modern drug discovery, particularly in the development of protein kinase inhibitors. [5] Kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. [6][7] The 2-aminopyridine motif is a privileged structure known to act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase active site.

2-Amino-6-bromonicotinaldehyde is an ideal starting point for synthesizing such inhibitors. The bromine atom at the C6 position can be replaced with moieties like morpholine, which is a common feature in inhibitors of the PI3K/mTOR pathway, where it often enhances potency and pharmacokinetic properties. [8] The aldehyde and amino groups can be elaborated to construct the rest of the pharmacophore, which targets other regions of the ATP-binding pocket to achieve potency and selectivity. The strategic use of this building block can significantly shorten synthetic routes to complex kinase inhibitors. [6] Furthermore, the principles of using deuterated building blocks to enhance metabolic stability can be applied here, where a deuterated version of this scaffold could potentially lead to drug candidates with improved pharmacokinetic profiles. [9]



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| C2-Amino/C3-Aldehyde| Cyclocondensation | Imidazopyridine Core | Multi-kinase inhibitors |

Exemplary Experimental Protocols

The following protocols are representative methodologies for the key transformations of **2-Amino-6-bromonicotinaldehyde**, designed to be adaptable in a standard laboratory setting.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-Bromo Position

This protocol describes a typical procedure for introducing an aryl group at the C6 position.

Materials:

- **2-Amino-6-bromonicotinaldehyde** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
- Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry, argon-flushed round-bottom flask, add **2-Amino-6-bromonicotinaldehyde**, the arylboronic acid, and the base.
- Add the anhydrous solvent mixture.
- Degas the solution by bubbling argon through it for 15 minutes.
- Add the palladium catalyst to the reaction mixture under a positive pressure of argon.
- Heat the reaction mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-aminonicotinaldehyde.

Protocol 2: Reductive Amination of the C3-Aldehyde Group

This protocol details the conversion of the aldehyde to a secondary or tertiary amine.

Materials:

- **2-Amino-6-bromonicotinaldehyde** (1.0 eq)
- Primary or secondary amine (1.1 eq)
- Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 eq)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

- Acetic acid (catalytic amount, if needed)

Procedure:

- Dissolve **2-Amino-6-bromonicotinaldehyde** in the anhydrous solvent in a round-bottom flask.
- Add the desired amine to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine.
- Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.
- Add the reducing agent (STAB) portion-wise to the reaction mixture.
- Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over Na_2SO_4 , filter, and concentrate.
- Purify the crude product via column chromatography to obtain the target aminomethylpyridine derivative.

Conclusion

2-Amino-6-bromonicotinaldehyde (CAS 1196156-67-8) is more than a mere chemical intermediate; it is a strategically designed scaffold that offers a convergence of reactivity and functionality. Its utility in constructing diverse molecular architectures, especially those relevant to kinase inhibition, makes it an indispensable tool for medicinal chemists. The ability to selectively and sequentially modify the aldehyde, amino, and bromo groups provides a robust and efficient platform for accelerating the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge and practical insights necessary for researchers to fully leverage the synthetic potential of this powerful building block.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Multifunctional Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1378939#2-amino-6-bromonicotinaldehyde-cas-number-1196156-67-8>]

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